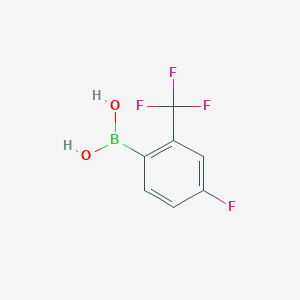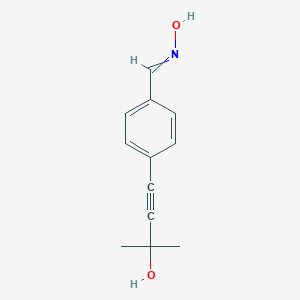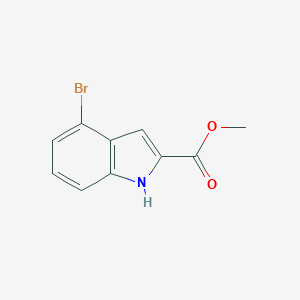
Methyl-4-brom-1H-indol-2-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate and related compounds involves various methodologies, including regioselective dibromination of methyl indole-3-carboxylate, leading to derivatives such as methyl 5,6-dibromoindole-3-carboxylate through treatment with bromine in acetic acid (Parsons et al., 2011). Additionally, efficient methods for synthesizing N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides have been developed, showcasing the versatility in functionalizing the indole ring (Melkonyan et al., 2008).
Molecular Structure Analysis
Structural investigations, including X-ray diffraction and NMR spectroscopy, provide insight into the solid-state structure of methyl indole-3-carboxylate derivatives. These studies help elucidate the molecular geometry and confirm the presence of various substituents affecting the compound's reactivity and properties (Niemyjska et al., 2012).
Chemical Reactions and Properties
Methyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including [4 + 3]-annulation and unexpected carboxylate/amide migration, leading to the formation of complex structures such as lactams and oxepinoindolones. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex indole derivatives (Selvaraj et al., 2019).
Physical Properties Analysis
The physical properties of methyl 4-bromo-1H-indole-2-carboxylate derivatives are crucial for understanding their stability, solubility, and overall behavior in different environments. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR offer a detailed profile of these compounds, shedding light on their molecular vibrations, electronic nature, and chemical environment (Almutairi et al., 2017).
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-1H-indole-2-carboxylate, including reactivity patterns, hydrogen bonding, and solvent effects, have been extensively studied. Experimental and theoretical approaches, including DFT calculations, provide insights into the electronic structure, intra- and inter-molecular interactions, and the effects of different solvents on the compound's geometry and hydrogen bonding (Srivastava et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben eine signifikante antivirale Aktivität gezeigt. Beispielsweise zeigte die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A . Es ist plausibel, dass "Methyl-4-brom-1H-indol-2-carboxylat" ebenfalls ähnliche antivirale Eigenschaften aufweisen könnte.
Entzündungshemmende Aktivität
Indolderivate wurden als entzündungshemmend nachgewiesen . Dies deutet darauf hin, dass "this compound" möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Antikrebsaktivität
Indolderivate haben eine Antikrebsaktivität gezeigt . Daher könnte "this compound" möglicherweise in der Krebsforschung und -behandlung eingesetzt werden.
Antioxidative Aktivität
Indolderivate wurden als antioxidativ nachgewiesen . Dies deutet darauf hin, dass "this compound" möglicherweise zur Entwicklung neuer antioxidativer Medikamente eingesetzt werden könnte.
Antibakterielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt . Daher könnte "this compound" möglicherweise zur Entwicklung neuer antimikrobieller Medikamente eingesetzt werden.
Antidiabetische Aktivität
Indolderivate wurden als antidiabetisch nachgewiesen . Dies deutet darauf hin, dass "this compound" möglicherweise zur Entwicklung neuer antidiabetischer Medikamente eingesetzt werden könnte.
Antimalariaaktivität
Indolderivate haben eine Antimalariaaktivität gezeigt . Daher könnte "this compound" möglicherweise zur Entwicklung neuer Antimalariamittel eingesetzt werden.
Anticholinesterase-Aktivität
Indolderivate wurden als Anticholinesterase nachgewiesen . Dies deutet darauf hin, dass "this compound" möglicherweise zur Entwicklung neuer Anticholinesterase-Medikamente eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Methyl 4-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167479-13-2 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



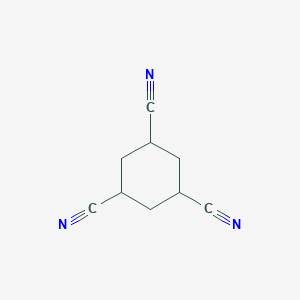

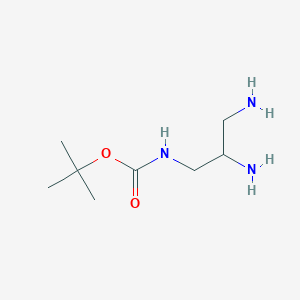
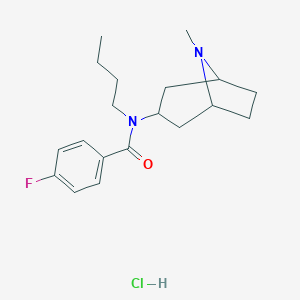
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
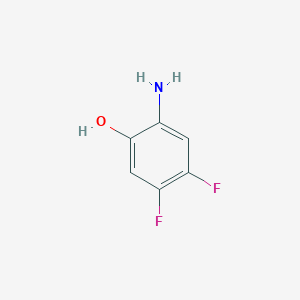

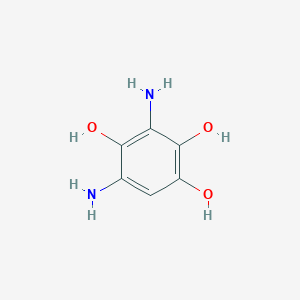

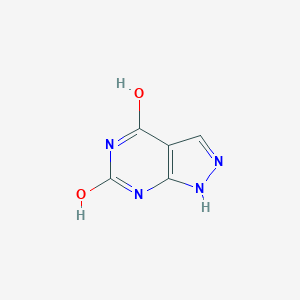
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
